2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride
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Overview
Description
2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride is a chemical compound with the molecular formula C9H9NO2·HCl. It is a derivative of pyridine and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 2-methyl-3-(pyridin-3-yl)prop-2-enoic acid with hydrochloric acid. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride
- 2-Methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride
- 3-Methyl-2-(pyridin-3-yl)prop-2-enoic acid hydrochloride
Uniqueness
2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
(E)-2-methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-6H,1H3,(H,11,12);1H/b7-5+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNGUUQQCFHXSY-GZOLSCHFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CN=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CN=CC=C1)/C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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